molecular formula C12H15ClFNO2 B11760165 [(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid

[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B11760165
M. Wt: 259.70 g/mol
InChI Key: LPBAEZQGHAQTMT-UHFFFAOYSA-N
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Description

[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with chlorine and fluorine atoms, an isopropyl-amino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol or benzylamine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C12H15ClFNO2

Molecular Weight

259.70 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-propan-2-ylamino]acetic acid

InChI

InChI=1S/C12H15ClFNO2/c1-8(2)15(7-12(16)17)6-9-10(13)4-3-5-11(9)14/h3-5,8H,6-7H2,1-2H3,(H,16,17)

InChI Key

LPBAEZQGHAQTMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=C(C=CC=C1Cl)F)CC(=O)O

Origin of Product

United States

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